Cas no 1803616-98-9 (2-(Aminomethyl)-3-bromo-5-cyano-4-(trifluoromethoxy)pyridine)

2-(Aminomethyl)-3-bromo-5-cyano-4-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
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- 2-(Aminomethyl)-3-bromo-5-cyano-4-(trifluoromethoxy)pyridine
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- インチ: 1S/C8H5BrF3N3O/c9-6-5(2-14)15-3-4(1-13)7(6)16-8(10,11)12/h3H,2,14H2
- InChIKey: FKJSQQBCWLGCDR-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C(C#N)=CN=C1CN)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 290
- トポロジー分子極性表面積: 71.9
- 疎水性パラメータ計算基準値(XlogP): 1.3
2-(Aminomethyl)-3-bromo-5-cyano-4-(trifluoromethoxy)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A022003685-1g |
2-(Aminomethyl)-3-bromo-5-cyano-4-(trifluoromethoxy)pyridine |
1803616-98-9 | 97% | 1g |
$1,596.00 | 2022-04-02 | |
Alichem | A022003685-500mg |
2-(Aminomethyl)-3-bromo-5-cyano-4-(trifluoromethoxy)pyridine |
1803616-98-9 | 97% | 500mg |
$1,058.40 | 2022-04-02 |
2-(Aminomethyl)-3-bromo-5-cyano-4-(trifluoromethoxy)pyridine 関連文献
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2-(Aminomethyl)-3-bromo-5-cyano-4-(trifluoromethoxy)pyridineに関する追加情報
Introduction to 2-(Aminomethyl)-3-bromo-5-cyano-4-(trifluoromethoxy)pyridine (CAS No. 1803616-98-9)
2-(Aminomethyl)-3-bromo-5-cyano-4-(trifluoromethoxy)pyridine (CAS No. 1803616-98-9) is a versatile compound with significant potential in various fields of chemical and pharmaceutical research. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in drug discovery and development. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements related to this compound.
The molecular structure of 2-(Aminomethyl)-3-bromo-5-cyano-4-(trifluoromethoxy)pyridine is noteworthy for its functional groups, including an aminomethyl group, a bromo substituent, a cyano group, and a trifluoromethoxy moiety. These functional groups contribute to the compound's reactivity and biological activity. The presence of the bromo substituent and the trifluoromethoxy group imparts unique electronic and steric properties, making it an attractive candidate for various chemical transformations and biological studies.
In terms of synthesis, 2-(Aminomethyl)-3-bromo-5-cyano-4-(trifluoromethoxy)pyridine can be prepared through a multi-step process involving several key reactions. One common approach involves the reaction of 3-bromo-5-cyano-4-(trifluoromethoxy)pyridine with an appropriate amine to introduce the aminomethyl group. This synthesis route has been optimized to achieve high yields and purity, making it suitable for large-scale production in both academic and industrial settings.
The biological activity of 2-(Aminomethyl)-3-bromo-5-cyano-4-(trifluoromethoxy)pyridine has been extensively studied in recent years. Research has shown that this compound exhibits potent inhibitory effects on various enzymes and receptors, making it a valuable tool in the development of novel therapeutic agents. For instance, studies have demonstrated its ability to inhibit specific kinases involved in cancer progression, suggesting its potential as an anticancer drug candidate. Additionally, its interaction with G protein-coupled receptors (GPCRs) has been explored for its potential in treating neurological disorders.
One of the key areas of research involving 2-(Aminomethyl)-3-bromo-5-cyano-4-(trifluoromethoxy)pyridine is its role in modulating cellular signaling pathways. The compound's ability to interfere with specific signaling cascades has been investigated in both in vitro and in vivo models. For example, it has been shown to inhibit the activation of mitogen-activated protein kinases (MAPKs), which are crucial for cell proliferation and survival. This property makes it a promising lead compound for developing drugs targeting cancer and other proliferative diseases.
Beyond its direct biological effects, 2-(Aminomethyl)-3-bromo-5-cyano-4-(trifluoromethoxy)pyridine has also been utilized as a building block in the synthesis of more complex molecules. Its versatile reactivity allows chemists to introduce additional functional groups or modify existing ones, thereby expanding its potential applications. This flexibility is particularly valuable in drug discovery programs where the ability to fine-tune molecular properties is essential for optimizing pharmacological profiles.
In the context of drug development, the pharmacokinetic properties of 2-(Aminomethyl)-3-bromo-5-cyano-4-(trifluoromethoxy)pyridine have been evaluated to assess its suitability as a therapeutic agent. Studies have shown that it exhibits favorable absorption, distribution, metabolism, excretion (ADME) properties, which are crucial for ensuring effective delivery and sustained action within the body. These findings have paved the way for further preclinical and clinical investigations to explore its therapeutic potential.
The safety profile of 2-(Aminomethyl)-3-bromo-5-cyano-4-(trifluoromethoxy)pyridine has also been examined through toxicity studies. Initial results indicate that it is well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models. However, ongoing research is necessary to fully understand its long-term safety and potential side effects in humans.
In conclusion, 2-(Aminomethyl)-3-bromo-5-cyano-4-(trifluoromethoxy)pyridine (CAS No. 1803616-98-9) is a promising compound with a wide range of applications in chemical and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further exploration in drug discovery and development. As research continues to advance our understanding of this compound's properties and potential uses, it is likely to play an increasingly important role in addressing unmet medical needs.
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